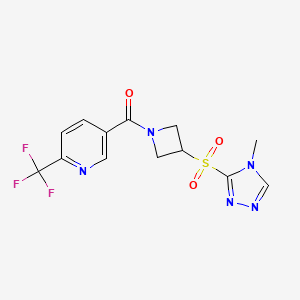
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H12F3N5O3S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that integrates triazole, azetidine, and pyridine moieties. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H17N5O4S with a molecular weight of approximately 389.35 g/mol. The structure features a triazole ring known for its role in various biological activities, particularly as an enzyme inhibitor.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions under acidic or basic conditions.
- Formation of Azetidine and Pyridine Components : These components are integrated into the final structure through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. The triazole ring can inhibit enzyme activity by binding to the active sites, blocking substrate access, and altering enzymatic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit significant antibacterial and antifungal properties. For instance, studies have shown that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Anticancer Potential
The compound has been explored for its anticancer properties. Triazole-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Study 1: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds with similar structural features to our target compound displayed IC50 values in the low micromolar range, suggesting potent antifungal effects.
Study 2: Anticancer Efficacy
In another investigation, a series of azetidine derivatives were tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results showed that these derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5 to 15 µM.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-methyl-4H-1,2,4-triazol-3-yl)methanol | Simple triazole | Moderate antibacterial activity |
| (4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | Triazole-based | Anticancer properties |
| Triazole Derivatives | Broad class | Diverse biological activities |
属性
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3S/c1-20-7-18-19-12(20)25(23,24)9-5-21(6-9)11(22)8-2-3-10(17-4-8)13(14,15)16/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLHUPCTNJJWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














